molecular formula C7H4FN B1448359 4-Ethynyl-2-fluoropyridine CAS No. 1231192-86-1

4-Ethynyl-2-fluoropyridine

Cat. No.: B1448359
CAS No.: 1231192-86-1
M. Wt: 121.11 g/mol
InChI Key: ILBPOVDTQFWVJC-UHFFFAOYSA-N
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Description

4-Ethynyl-2-fluoropyridine is a chemical compound with the molecular formula C7H4FN . It has a molecular weight of 121.11 .


Synthesis Analysis

The synthesis of fluorinated pyridines, such as this compound, is a topic of interest in the field of heterocyclic chemistry . The methods of synthesis of 2-, 3-, 4-fluoropyridines, di-, tri-, polyfluoropyridines, perfluoroalkylpyridines and also fluoropyridines fused with carbo-, heterocycles are presented .


Molecular Structure Analysis

The molecular structure of this compound is represented by the InChI code: 1S/C7H4FN/c1-2-6-3-4-9-7(8)5-6/h1,3-5H .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It should be stored at 4°C under nitrogen .

Scientific Research Applications

Synthesis and Applications in Photophysical Properties

4-Ethynyl-2-fluoropyridine derivatives have been synthesized and characterized, exhibiting significant applications in photophysical properties. For instance, 4′-Phenyl-2,2′:6′,2″-terpyridine derivatives with ethynyl substituents demonstrated shifted absorption and emission spectra, indicating their potential in electroluminescence and photoluminescence applications (Zych et al., 2017).

Fluorescent Terpyridine-Diphenylacetylene Hybrid Fluorophore

A study on a fluorescent terpyridyl-diphenylacetylene hybrid fluorophore synthesized via Sonogashira cross-coupling revealed high fluorescence quantum yield, suggesting its utility in creating metal complexes for potential applications in luminescent materials and sensors (Ghosh et al., 2015).

Metal Coordination and Sensing Applications

A Pt(II)(2) organometallic "clip" containing ethynyl functionality was synthesized and characterized. It showed potential for fluorescent sensing of metal ions like Fe3+, Cu2+, and Ni2+, through metal coordination, indicating its use in the development of metal ion sensors (Sushobhan Ghosh et al., 2009).

Electroluminescent Devices and Photocatalysts

The introduction of ethynyl substituents in terpyridine ligands resulted in the development of complexes with significant photochemical and redox properties. These complexes have been shown to be effective in photocatalyzing reactions, indicating their application in photoredox catalysis and electroluminescent devices (Davidson et al., 2015).

Electrochemical Synthesis

Electrochemical synthesis studies have demonstrated the feasibility of synthesizing fluoropyridines, including 4-fluoropyridine, using ethynyl-substituted reagents, highlighting the role of this compound in facilitating novel synthetic pathways in organic chemistry (Fang et al., 2004).

Safety and Hazards

4-Ethynyl-2-fluoropyridine is labeled with the GHS07 pictogram, indicating that it is harmful . The hazard statements associated with it are H302, H315, H319, H335 . The precautionary statements are P261, P305+P351+P338 .

Properties

IUPAC Name

4-ethynyl-2-fluoropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4FN/c1-2-6-3-4-9-7(8)5-6/h1,3-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILBPOVDTQFWVJC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=CC(=NC=C1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

121.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1231192-86-1
Record name 4-ethynyl-2-fluoropyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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